molecular formula C15H16N4O6S B3864340 N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide

N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No. B3864340
M. Wt: 380.4 g/mol
InChI Key: PRTGHWVSTDNPFZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,4-dinitrophenylhydrazine , which is a red to orange solid and is a substituted hydrazine . It’s used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N’-(2,4-dinitrophenyl)-2-fluorobenzohydrazide have been synthesized and characterized by NMR and IR spectroscopy . Another related compound, N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine, was synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and compared with density functional methods with a 6-31G basis set .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine, a related compound, is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .


Physical And Chemical Properties Analysis

2,4-Dinitrodiphenylamine, a related compound, has a density of 1.4±0.1 g/cm3, a boiling point of 413.8±35.0 °C at 760 mmHg, and exhibits significant nonlinear pharmacokinetics .

Mechanism of Action

2,4-Dinitrophenol, a related compound, is an oxidative phosphorylation uncoupling agent .

Safety and Hazards

2,4-Dinitrophenylhydrazine, a related compound, is classified as a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for this compound were not found, research into similar compounds and their potential applications continues . For example, Schiff bases, which are similar to hydrazones, have been studied for their potential uses in coordination chemistry, electrochemical behavior, and biological field .

properties

IUPAC Name

N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-9-6-10(2)15(11(3)7-9)26(24,25)17-16-13-5-4-12(18(20)21)8-14(13)19(22)23/h4-8,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTGHWVSTDNPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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